molecular formula C25H30N4O5S B2574691 6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide CAS No. 865655-02-3

6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

Cat. No.: B2574691
CAS No.: 865655-02-3
M. Wt: 498.6
InChI Key: INKCGAYYLVSHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide is a sophisticated chemical tool designed for epigenetic and transcriptional regulation research. This bifunctional molecule is structurally characterized by a thieno[3,2-d]pyrimidine dione scaffold, which is known to function as a zinc-binding group for inhibiting histone deacetylases (HDACs) (source) . Concurrently, its design incorporates a pharmacophore that enables binding to the bromodomains of Bromodomain and Extra-Terminal (BET) family proteins, key readers of acetylated lysine marks on histones (source) . This dual-targeting mechanism allows researchers to simultaneously disrupt two complementary nodes of the epigenetic machinery—histone deacetylation and acetyl-lysine recognition—leading to a more potent and synergistic suppression of oncogenic transcriptional programs in cancer models (source) . Its primary research value lies in probing the complex crosstalk within epigenetic networks, validating dual HDAC/BET inhibition as a therapeutic strategy, and investigating its effects on cell differentiation, apoptosis, and cell cycle arrest in malignant diseases. The compound represents a valuable probe for chemical biology and preclinical drug discovery, offering a powerful means to dissect the functional consequences of concerted epigenetic modulation.

Properties

IUPAC Name

6-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S/c30-21(27-18-8-3-1-4-9-18)11-5-2-6-13-28-24(32)23-20(12-15-35-23)29(25(28)33)17-22(31)26-16-19-10-7-14-34-19/h1,3-4,8-9,12,15,19H,2,5-7,10-11,13-14,16-17H2,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKCGAYYLVSHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide involves multiple steps, typically starting with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The oxolan-2-yl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the phenylhexanamide moiety through an amide coupling reaction. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) Thieno[2,3-d]pyrimidin-2-yl Amides (e.g., Compounds 8a-j)

These derivatives share a thienopyrimidine core but differ in substituents. For instance, 4-methyl-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8a) features a benzamide group and trifluoromethylphenoxy substituent, while the target compound incorporates a hexanamide chain and oxolan-2-ylmethyl-carbamoylmethyl group.

Compound Core Structure Substituents Synthesis Method Biological Activity References
Target Compound Thieno[3,2-d]pyrimidine 2,4-dioxo; hexanamide-N-phenyl; carbamoylmethyl-oxolan-2-ylmethyl Hypothesized amide coupling/cyclization Not reported -
8a Thieno[2,3-d]pyrimidine Benzamide; trifluoromethylphenoxy Amide coupling with DMF/Cs₂CO₃ Antimicrobial (in vitro)

Key Differences :

  • The oxolan-2-ylmethyl group could improve solubility relative to 8a’s trifluoromethylphenoxy substituent.

(b) Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 11)

This isomer (thieno[3,4-d] vs. [3,2-d]) incorporates a 6-hydroxy-2-oxo-2H-chromen-4-yl substituent and a thiazolidinone ring. The altered core geometry may reduce planarity, affecting binding to biological targets compared to the target compound’s [3,2-d] configuration .

Pyrimidine Derivatives with Amide Substituents

(a) Tetrahydropyrimidine Carboxamides (e.g., Compound 51)

Compound 51 (5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide) shares a carboxamide group but lacks the thienopyrimidine core.

Coumarin-Pyrimidine Hybrids (Compounds 4i, 4j)

These derivatives combine pyrimidine with coumarin moieties, introducing fluorescence properties absent in the target compound. The coumarin group may enhance UV detection in analytical assays but could increase phototoxicity risks .

Physicochemical Properties :

Property Target Compound 8a Compound 51
Core Polarity Moderate (dioxo groups) Low (aromatic) High (saturated ring)
Substituent Lipophilicity High (hexanamide, oxolan) Moderate (benzamide) High (halogenated)
Solubility Moderate (polar substituents) Low (CF₃ group) Low (fluorinated)

Biological Activity

The compound 6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide represents a complex structure with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of oxolane (tetrahydrofuran) rings and various functional groups enhances its potential interactions with biological targets.

  • Inhibition of Enzymatic Activity : Compounds similar to the thieno[3,2-d]pyrimidine framework have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. This inhibition can lead to reduced cell proliferation in rapidly dividing cells such as cancer cells .
  • Cytotoxic Effects : Studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against leukemia and solid tumors by inducing apoptosis .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has shown that thieno[3,2-d]pyrimidines can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of related compounds:

  • Case Study 1 : A derivative of thieno[3,2-d]pyrimidine was evaluated in vitro against Leishmania species, showing an EC50 value below 10 μM. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death through mitochondrial dysfunction .
  • Case Study 2 : Another study assessed the compound's effect on human cancer cell lines. The results indicated a selectivity index greater than 150 over non-cancerous cells, suggesting that the compound could be developed as a targeted cancer therapy .

Toxicity and Safety Profile

Initial toxicity assessments indicate that while the compound exhibits potent biological activity, it also presents challenges regarding selectivity and off-target effects. Further studies are required to establish a comprehensive safety profile.

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayEC50 ValueReference
Enzymatic InhibitionDihydrofolate Reductase (DHFR)< 10 μM
CytotoxicityCancer Cell LinesSelectivity Index > 150
Antimicrobial ActivityLeishmania spp.< 10 μM

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including coupling of the thieno[3,2-d]pyrimidine core with the hexanamide side chain. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC·HCl) with HOBt as an activating agent for amide bond formation, as demonstrated in analogous syntheses .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl groups .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol to improve purity .
    Yield optimization requires strict control of reaction temperature (60–80°C) and anhydrous conditions to minimize side reactions .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the oxolane ring, phenyl group, and thienopyrimidine core .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the carbamoyl-methyl moiety .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:
Prioritize target-based assays informed by structural analogs:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates, as thienopyrimidine derivatives often target ATP-binding sites .
  • Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling via MTT assays, noting IC₅₀ values .
  • Microbial Panels : Evaluate antimicrobial activity against Gram-positive/negative strains using broth microdilution methods .
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validation .

Advanced: What computational approaches elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases). Focus on the thienopyrimidine core’s affinity for hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
  • QSAR Modeling : Build regression models using descriptors like logP and polar surface area to predict bioactivity across substituent variations .

Advanced: How can structure-activity relationship (SAR) studies be structured for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified oxolane or phenyl groups (e.g., halogenation, methoxy substitutions) to assess impact on bioactivity .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays. For example, fluorinated phenyl groups may enhance membrane permeability .
  • Statistical Analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., steric bulk, electronic effects) with activity trends .

Advanced: How to resolve contradictions in biological assay data across different studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate protocols for cell viability assays (e.g., MTT vs. resazurin) and ensure consistent cell passage numbers .
  • Solubility Checks : Use DLS (Dynamic Light Scattering) to confirm compound solubility in assay buffers, as aggregation can lead to false negatives .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrido[3,2-d]pyrimidines) to identify conserved trends .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via HPLC .
  • Thermal Stability : TGA (Thermogravimetric Analysis) to determine decomposition temperatures and DSC for phase transitions .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .

Advanced: How can fluorescent derivatives of this compound be designed for imaging studies?

Methodological Answer:

  • Probe Synthesis : Introduce fluorophores (e.g., dansyl or BODIPY) via click chemistry (CuAAC) at the hexanamide terminus .
  • Validation : Confocal microscopy to confirm cellular uptake and colocalization with organelle-specific dyes (e.g., LysoTracker) .
  • Quantum Yield Measurement : Use a fluorimeter with integrating sphere to quantify brightness and photostability .

Advanced: What strategies separate enantiomers of this compound if chirality is introduced?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • CD Spectroscopy : Confirm enantiopurity by analyzing Cotton effects at 220–260 nm .

Advanced: How to perform comparative analysis with structurally related analogs?

Methodological Answer:

  • Data Compilation : Create a table comparing IC₅₀ values, logP, and binding energies (see example below) :
Compound IDSubstituent (R)IC₅₀ (μM)logP
6-[...]-N-phenylhexanamideOxolane-methyl0.453.2
Analog A (4-chlorophenyl)4-Cl-C₆H₄0.784.1
Analog B (2-methoxyphenyl)2-OCH₃-C₆H₄1.202.8
  • Heatmaps : Visualize activity trends across substituent libraries using clustering algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.